molecular formula C13H13NO2S2 B009214 4-Cyano-4-(thiobenzoylthio)pentanoic acid CAS No. 201611-92-9

4-Cyano-4-(thiobenzoylthio)pentanoic acid

Cat. No. B009214
CAS RN: 201611-92-9
M. Wt: 279.4 g/mol
InChI Key: YNKQCPNHMVAWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-4-(thiobenzoylthio)pentanoic acid is a sulfur-based chain transfer agent that provides a high degree of control for living radical polymerization . It is especially suited for the polymerization of methacrylate and methacrylamide monomers .


Synthesis Analysis

This compound has been used in the synthesis of amphiphilic poly(poly(ethylene glycol)methyl ether methacrylate)-b-poly(methyl methacrylate) (PPEGMA-b-PMMA) block copolymer nanoparticles. The synthesis was achieved via polymerization-induced self-assembly (PISA) at 70 °C in a continuous tubular reactor (TR) with a mixed solvent of water and ethanol .


Molecular Structure Analysis

The empirical formula of 4-Cyano-4-(thiobenzoylthio)pentanoic acid is C13H13NO2S2 and its molecular weight is 279.38 .


Chemical Reactions Analysis

As a RAFT (Reversible Addition Fragmentation Chain Transfer) agent, this compound is used for controlled radical polymerization .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored at 0-10°C. It should be protected from light and heat. Its melting point ranges from 97.0 to 101.0°C .

Scientific Research Applications

RAFT Agent for Controlled Radical Polymerization

This compound is a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent . It’s especially suited for the polymerization of methacrylate and methacrylamide monomers . This allows for a high degree of control in living radical polymerization .

Preparation of Nanosized Micelles for Anticancer Drug Release

The compound has been used in the preparation of nanosized micelles for anticancer drug release . It was used as a chain transfer agent in the synthesis of amphiphilic block copolymers, which were prepared as micellar carriers to deliver doxorubicin into tumor cells .

Synthesis of Biocompatible Micelles

The compound has been used in the synthesis of biocompatible micelles . These nanosized and biocompatible micelles can be used for the delivery of hydrophobic drugs .

Modification for Targeting and Imaging Applications

The compound can be used in the modification of micelles for further targeting and imaging applications toward specific cancer cells .

Electron Beam-Induced Graft Polymerization

The compound has been used in electron beam-induced graft polymerization . It was used as a chain transfer agent in the graft polymerization of glycidyl methacrylate from irradiated polyethylene/polypropylene .

Synthesis of Polymers with Tunable Degree of Grafting

The compound has been used in the synthesis of polymers with a tunable degree of grafting . The combination of the compound-mediated process and grafting in emulsion state allowed the synthesis of grafted polymers with tunable degree of grafting over time .

Mechanism of Action

The mechanism of action of 4-Cyano-4-(thiobenzoylthio)pentanoic acid is based on its role as a chain transfer agent in living radical polymerization. It provides a high degree of control over the polymerization process .

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKQCPNHMVAWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432869
Record name 4-Cyano-4-(thiobenzoylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4-(thiobenzoylthio)pentanoic acid

CAS RN

201611-92-9
Record name 4-Cyano-4-(thiobenzoylthio)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The synthesis scheme for (thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate is shown in FIG. 15 and is performed as follows. First, the intermediary molecule, 4-Cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid is synthesized by dissolving 4,4′-Azobis(4-cyanovaleric acid) (4.19 g, 0.0149 mol) and bis(thiobenzoyl)disulfide (3.07 g, 0.01 mol) in ethyl acetate (200 mL) in a 500 mL round-bottom flask equipped with a condenser. The mixture is degassed by bubbling with nitrogen and heated to reflux for 20 hours under nitrogen. The reaction is allowed to cool to room temperature, and the solvent is removed in vacuum. The crude product is purified by column chromatography (silica gel) using ethyl acetate:hexanes 2:3 as the eluent. After removal of solvent, the red fraction gives 4-cyano-4-((thiobenzoyl)sulfanyl)-pentanoic acid as a red oil. The product is solidified upon sitting at −20° C. 1H NMR (CDCl3) δ (ppm): 1.93 (s, 3H, CH3); 2.38-2.80 (m, 4H, CH2CH2); 7.42 (m, 2H, m-ArH); 7.56 (t, 1H, J=8 Hz p-ArH); 7.91 (d, 2H, J=7.3 Hz, o-ArH). 13C NMR (CDCl3) δ (ppm): 24.1, 29.5, 32.9, 45.6, 118.4, 126.7, 128.6, 133.1, 144.4, 177.3, 222.1.
Name
(thiophen-3-yl)ethyl-4-cyano-4-(phenylcarbonothioylthio)pentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step Two
Quantity
3.07 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-4-(thiobenzoylthio)pentanoic acid
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